8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride
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Overview
Description
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a purine base, and a cyclopropane moiety.
Preparation Methods
The synthesis of 8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride involves multiple steps, including the formation of intermediate compoundsThe final steps involve the coupling of the piperazine derivative with the purine base under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include m-CPBA for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). By inhibiting these kinases, the compound can induce apoptosis in tumor cells, thereby preventing their proliferation . The molecular targets and pathways involved include the cell cycle regulation pathways, which are critical for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar compounds include other kinase inhibitors such as 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) . Compared to these compounds, 8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride is unique due to its specific structural features, such as the cyclopropane moiety and the purine base, which may confer distinct biological activities .
Properties
Molecular Formula |
C21H34ClN6O3+ |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride |
InChI |
InChI=1S/C21H33N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15,17H,5-13H2,1-4H3;1H/q+1; |
InChI Key |
QTYHWCGCLHURDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl |
Origin of Product |
United States |
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